molecular formula C9H10BrNO2 B14304381 2-methyl-1H-indole-5,6-diol;hydrobromide CAS No. 119963-90-5

2-methyl-1H-indole-5,6-diol;hydrobromide

Cat. No.: B14304381
CAS No.: 119963-90-5
M. Wt: 244.08 g/mol
InChI Key: ANJWKQLFXMIKAG-UHFFFAOYSA-N
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Description

Properties

CAS No.

119963-90-5

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-methyl-1H-indole-5,6-diol;hydrobromide

InChI

InChI=1S/C9H9NO2.BrH/c1-5-2-6-3-8(11)9(12)4-7(6)10-5;/h2-4,10-12H,1H3;1H

InChI Key

ANJWKQLFXMIKAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)O)O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methyl-1H-indole-5,6-diol;hydrobromide, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Mechanism of Action

The mechanism of action of 2-methyl-1H-indole-5,6-diol;hydrobromide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-1H-indole-5,6-diol hydrobromide
  • Molecular Formula: C₉H₁₀BrNO₂ (derived from the free base C₈H₉NO₂ + HBr)
  • Molecular Weight: 232.077 g/mol (monoisotopic mass: 230.989491) .
  • CAS Registry Number : 29539-03-5 .

Structural Features :

  • The compound consists of an indole scaffold substituted with hydroxyl groups at positions 5 and 6, a methyl group at position 2, and a hydrobromide counterion.

Comparison with Structurally Similar Compounds

Indole Derivatives with Dihydroxy Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
5,6-Dihydroxyindoline hydrobromide C₈H₁₀BrNO₂ 232.077 5,6-dihydroxy, hydrobromide Precursor for neuromodulators; studied in Parkinson’s disease models .
5,6-Dihydroxyindoline (free base) C₈H₉NO₂ 151.16 5,6-dihydroxy Oxidizes to aminochrome; used in melanin synthesis studies .
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate C₁₂H₁₃NO₄ 235.24 5,6-methoxy, 2-methyl ester DFT studies show stability via hyperconjugation; potential optoelectronic applications .

Key Insights :

  • The hydrobromide salt form (e.g., 2-methyl-1H-indole-5,6-diol hydrobromide) enhances solubility and stability compared to the free base .
  • Methoxy substituents (as in the dimethoxy derivative) reduce reactivity toward oxidation but increase lipophilicity .

Brominated Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) C₁₉H₁₃BrIN₃ 498.09 5-bromo, imidazole-iodobenzyl Anticancer activity (IC₅₀ < 1 µM in gastric cancer cells) .
6-Bromo-1H-indole-2,3-dione C₈H₄BrNO₂ 230.03 6-bromo, 2,3-dione Intermediate in alkaloid synthesis; fluorescent properties .

Key Insights :

  • Bromination at position 5 or 6 increases molecular weight and may enhance binding to hydrophobic targets (e.g., enzymes or receptors) .
  • Imidazole-substituted bromoindoles exhibit potent biological activity, suggesting synergistic effects between substituents .

Hydrobromide Salts of Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Vortioxetine hydrobromide C₁₈H₂₂BrN₃O 380.29 Tetrahydrothienopyridine core Dual JAK2/SRC inhibitor; IC₅₀ = 2.5 µM in gastric cancer .
Cyclohexylamine hydrobromide C₆H₁₄BrN 180.09 Cyclohexylamine + HBr Pharmaceutical intermediate; mp 196–199°C .

Key Insights :

  • Hydrobromide salts improve bioavailability and thermal stability (e.g., vortioxetine’s IC₅₀ values correlate with enhanced solubility) .
  • The counterion’s role in crystal packing is critical for melting points and shelf-life .

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